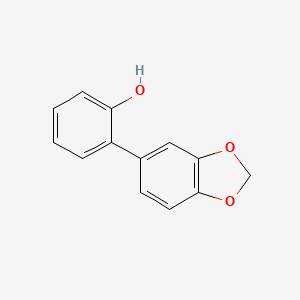

2-(3,4-Methylenedioxyphenyl)phenol

Description

Contextualization within Aromatic and Heterocyclic Chemistry Research

The study of aromatic compounds, such as benzene (B151609) and its derivatives, is a cornerstone of organic chemistry. bookhampton.com Phenols, in particular, are a vital class of aromatic compounds characterized by a hydroxyl group directly attached to an aromatic ring. This functional group dramatically influences the reactivity of the ring, making it highly susceptible to electrophilic substitution reactions.

The 3,4-methylenedioxyphenyl group introduces a heterocyclic element into the structure. The 1,3-benzodioxole (B145889) ring system is a five-membered heterocycle containing two oxygen atoms fused to a benzene ring. libretexts.org Such heterocyclic compounds are of immense interest due to their presence in a vast array of natural products and pharmacologically active molecules. libretexts.orgkhanacademy.orgyoutube.com The electronic properties of the methylenedioxy group, which acts as an electron-donating group, further modulate the chemical behavior of the attached phenyl ring.

The combination of these two moieties in 2-(3,4-Methylenedioxyphenyl)phenol results in a biphenyl-like structure where the two aromatic rings are directly connected. The nature of this linkage and the electronic communication between the two ring systems are of fundamental interest in the study of conjugated systems.

Historical Development of Synthetic Approaches and Early Structural Insights

While specific synthetic routes for 2-(3,4-Methylenedioxyphenyl)phenol are not prominently described in the literature, its synthesis can be envisioned through established methods for constructing biaryl compounds. Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, would be a logical approach. This would likely involve the reaction of a boronic acid or ester derivative of either the phenol (B47542) or the 1,3-benzodioxole with a halide of the other ring system, catalyzed by a palladium complex.

Historically, the synthesis of the 1,3-benzodioxole ring system itself has been achieved through various methods. A common approach involves the methylenation of a catechol (1,2-dihydroxybenzene) derivative. mdma.ch For instance, the reaction of a catechol with a dihalomethane in the presence of a base can yield the methylenedioxy bridge. mdma.ch

Early structural insights into similar biphenyl (B1667301) compounds have revealed that the two aromatic rings are often twisted with respect to each other due to steric hindrance between the ortho substituents. In the case of 2-(3,4-Methylenedioxyphenyl)phenol, the phenol hydroxyl group and the atoms of the second ring would likely lead to a non-planar conformation. This torsional angle would have a significant impact on the degree of electronic conjugation between the two rings.

Fundamental Chemical Structures and Their Significance in Organic Chemistry

The chemical properties of 2-(3,4-Methylenedioxyphenyl)phenol are dictated by its three key structural features: the phenol group, the 1,3-benzodioxole moiety, and the biphenyl linkage.

The Phenol Group: The hydroxyl group of the phenol is acidic and can be deprotonated to form a phenoxide ion. It is also a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. This means that the phenolic ring is expected to be highly reactive towards electrophiles, with substitution occurring at the positions ortho and para to the hydroxyl group.

The 1,3-Benzodioxole Moiety: The methylenedioxy group is an electron-donating group that increases the electron density of the aromatic ring to which it is attached. This makes the 1,3-benzodioxole ring also activated towards electrophilic substitution. This moiety is a common feature in many natural products and has been implicated in various biological activities. ontosight.ai

The Biphenyl Linkage: The direct carbon-carbon bond between the two aromatic rings allows for potential electronic communication between them. The degree of this interaction is dependent on the dihedral angle between the planes of the two rings. The steric hindrance caused by the ortho-hydroxyl group likely forces a twisted conformation, which would reduce, but not necessarily eliminate, this electronic conjugation.

Interactive Data Table: Predicted Spectroscopic Data for 2-(3,4-Methylenedioxyphenyl)phenol

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Aromatic protons (multiple signals in the range of 6.5-7.5 ppm), Methylenedioxy protons (a singlet around 5.9-6.1 ppm), Phenolic proton (a broad singlet, chemical shift dependent on solvent and concentration) |

| ¹³C NMR | Aromatic carbons (multiple signals in the range of 100-160 ppm), Methylenedioxy carbon (a signal around 100-102 ppm) |

| IR Spectroscopy | O-H stretch (a broad band around 3200-3600 cm⁻¹), C-O stretch (around 1200-1260 cm⁻¹), Aromatic C-H stretch (around 3000-3100 cm⁻¹), Aromatic C=C stretch (multiple bands in the range of 1450-1600 cm⁻¹) |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₀O₃). |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-4-2-1-3-10(11)9-5-6-12-13(7-9)16-8-15-12/h1-7,14H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZVTZRAADNQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,4 Methylenedioxyphenyl Phenol and Its Structural Analogs

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages, known as disconnections. amazonaws.comyoutube.comyoutube.com For 2-(3,4-Methylenedioxyphenyl)phenol, the most logical disconnection is the carbon-carbon single bond connecting the two aromatic rings. This C-C bond disconnection points to two primary synthetic strategies:

Cross-Coupling Reactions: This is the most common and powerful approach. The disconnection leads to two synthons: a nucleophilic 3,4-methylenedioxyphenyl species and an electrophilic phenol (B47542) derivative, or vice versa. The corresponding chemical reagents would be an organometallic compound of one ring (e.g., a boronic acid, organotin, or Grignard reagent) and a halide or triflate of the other. nih.govyoutube.com

C-H Arylation: This strategy involves the direct functionalization of a C-H bond on one ring with the other aryl group. For synthesizing 2-arylphenols, this typically involves the ortho-C-H bond of the phenol being activated and coupled with an arylating agent. nih.gov

A secondary disconnection approach could involve the C-O bond of the phenol, followed by functional group interconversion. For instance, a biaryl ether could be synthesized first, followed by a selective cleavage of one ether linkage to reveal the phenol. However, this is generally a less direct route.

Established Synthetic Routes and Reaction Cascades

Both linear and convergent strategies have been effectively employed in the synthesis of biaryl compounds structurally related to 2-(3,4-Methylenedioxyphenyl)phenol.

Linear Synthesis Strategies

In a linear synthesis, the molecule is assembled in a stepwise fashion, with modifications being made sequentially to a single starting fragment. For 2-(3,4-Methylenedioxyphenyl)phenol, a linear approach might involve constructing the second aromatic ring onto a pre-existing substituted phenol or benzene (B151609) derivative. An example could be a [3+3] cyclocondensation reaction, where a three-carbon fragment is reacted with another three-carbon fragment to build the phenolic ring regioselectively. For instance, the cyclization of 1,3-bis(silyloxy)-1,3-butadienes with 2-arylsulfonyl-3-ethoxy-2-en-1-ones has been used to create substituted phenols. nih.gov While powerful for certain analogs, this approach can be less flexible than convergent methods for accessing a wide range of derivatives.

Convergent Synthesis Approaches

A prime example of a convergent strategy for 2-arylphenols is the tandem Pd-catalyzed cross-coupling/aromatization reaction between aryl iodides and 6-diazo-2-cyclohexenones. acs.org In this method, the two aryl fragments are coupled, and the phenolic ring is generated in the same reaction sequence. A plausible mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, reaction with the diazo compound to form a palladium-carbene complex, and subsequent migratory insertion and elimination to yield the 2-arylphenol. acs.org

Another innovative convergent method involves the use of arynes. Phenols can react with arynes, generated from aryl chlorides, to achieve selective ortho-arylation when specific bases and silver additives are used. nih.gov This provides a direct route to the 2-arylphenol core structure.

Advanced Catalytic Methods in Synthesis

Modern synthetic chemistry heavily relies on catalysis to achieve reactions that would otherwise be difficult or impossible, with high levels of control over the outcome.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the cornerstone for constructing biaryl linkages. acs.orgnih.gov These reactions involve the coupling of an organometallic reagent (R-M) with an organic halide or pseudohalide (R'-X) in the presence of a transition metal catalyst, most commonly palladium. youtube.comresearchgate.net

Key Cross-Coupling Reactions for 2-Arylphenol Synthesis:

Suzuki Coupling: This involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. To synthesize 2-(3,4-Methylenedioxyphenyl)phenol, one could couple 3,4-methylenedioxyphenylboronic acid with a 2-halophenol derivative (e.g., 2-bromoanisole (B166433) followed by demethylation). The versatility, functional group tolerance, and relatively non-toxic nature of the boron byproducts make this a highly favored method. nih.gov

Stille Coupling: This reaction uses organotin reagents. While effective, the toxicity of organotin compounds has led to a decline in its use in favor of greener alternatives like the Suzuki coupling.

Negishi Coupling: This employs organozinc reagents and is known for its high reactivity.

C-O Activation: To avoid pre-functionalizing the phenol as a halide, methods have been developed to directly use arenol (B1447636) derivatives, such as aryl carboxylates, as coupling partners through C-O bond activation. acs.org

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the organometallic reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. acs.org

| Reaction Name | Organometallic Reagent | Aryl Electrophile | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Ar'-X (X=I, Br, Cl, OTf) | Pd(PPh₃)₄, Pd(OAc)₂ | Stable reagents, mild conditions, non-toxic byproducts | Base-sensitive functional groups can be an issue |

| Stille Coupling | Ar-Sn(R)₃ | Ar'-X (X=I, Br, Cl, OTf) | Pd(PPh₃)₄ | High functional group tolerance | Toxicity of tin reagents and byproducts |

| Negishi Coupling | Ar-ZnX | Ar'-X (X=I, Br, Cl, OTf) | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity, good for sterically hindered substrates | Moisture and air sensitive reagents |

| Hiyama Coupling | Ar-SiR₃ | Ar'-X (X=I, Br, Cl) | Pd(dba)₂ | Low toxicity, readily available silanes | Requires an activating agent (e.g., fluoride) |

Chemo-, Regio-, and Stereoselective Transformations

Controlling selectivity is a critical aspect of modern synthesis. mdpi.comnih.gov

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others.

Regioselectivity is the preference for bond formation at one position over another.

Stereoselectivity involves the preferential formation of one stereoisomer over others.

For the synthesis of 2-(3,4-Methylenedioxyphenyl)phenol, regioselectivity is paramount to ensure the formation of the ortho-substituted product rather than its para- or meta-isomers. Several advanced methods excel in this regard:

Bismuth(V)-Mediated Arylation: A novel strategy for synthesizing 2-arylphenols utilizes an electrophilic bismuth(V) arylating agent. This method achieves C-O bond functionalization of guaiacols (2-methoxyphenols) through a sequence of arylative dearomatization, reduction, and deoxygenative rearomatization. nih.govacs.org Crucially, the Bi(V) reagent selectively arylates the more substituted position 2 of the guaiacol, providing excellent regiocontrol. nih.govacs.org

Directed Ortho-Metalation (DoM): A directing group on the phenol (often a protected hydroxyl group) can chelate to an organolithium reagent or a transition metal, activating the adjacent ortho-C-H bond for metalation and subsequent reaction with an electrophile. This is a classic strategy for achieving ortho-substitution.

Enantioselective Synthesis: When the target molecule contains chiral elements, such as in certain structural analogs with axial chirality, stereoselective methods are required. An enantioselective version of the Pd-catalyzed cross-coupling of aryl iodides and 6-diazo-2-cyclohexenones has been developed, achieving up to 72% enantiomeric excess (ee) through a point-to-axial chirality transfer strategy. acs.org

| Method | Key Reagents | Mechanism/Principle | Selectivity | Reference |

|---|---|---|---|---|

| Bi(V)-Mediated Arylation | Guaiacol, Electrophilic Bi(V) arylating agent | Arylative dearomatization at the more substituted position | High regioselectivity for the 2-position | nih.gov, acs.org |

| Aryne-based Arylation | Phenol, Aryl chloride, tBuONa, AgOAc | Base and additive control over C- vs. O-arylation | Selective o-arylation | nih.gov |

| Pd-Catalyzed C-H Activation | Phenol with directing group, Aryl halide, Pd catalyst | Directing group guides catalyst to the ortho C-H bond | High regioselectivity for the 2-position | nih.gov |

| Tandem Cross-Coupling/Aromatization | Aryl iodide, 6-diazo-2-cyclohexenone, Pd catalyst | Cyclic precursor dictates 1,2-disubstitution pattern | Exclusively 2-arylphenol | acs.org |

Organocatalytic and Biocatalytic Pathways

The development of catalytic systems that avoid transition metals is a significant area of research. Organocatalysis and biocatalysis offer promising alternatives for the synthesis of biphenyl (B1667301) compounds, providing high selectivity under mild conditions.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. While direct organocatalytic coupling to form the 2-(3,4-methylenedioxyphenyl)phenol core is not widely documented, related transformations highlight its potential. For instance, an efficient organocatalytic method for constructing biaryls through the C-H activation of arenes coupled with aryl halides has been reported, mediated solely by 1,10-phenanthroline (B135089) and a base like potassium tert-butoxide. researchgate.net This approach obviates the need for transition metals, which can be costly and leave toxic residues in the final product. researchgate.net Chiral phosphoric acids, derived from scaffolds like BIPHNOL, have also been developed and used in various asymmetric syntheses, demonstrating the versatility of organocatalysts. chemrxiv.org These methodologies suggest a future direction for the metal-free synthesis of complex biphenyls.

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity. acs.orgnih.gov Enzymes like lipases, oxidoreductases, and lyases operate in mild, often aqueous, conditions, making them ideal for green synthesis. researchgate.net For example, the enzymatic acylative desymmetrization of symmetric biphenyl diols has been achieved using Burkholderia cepacia lipase (B570770) to produce axially chiral biphenyls. researchgate.net Furthermore, DNA polymerases have been used for the enzymatic synthesis of DNA sequences containing biphenyl-modified nucleotides, showcasing the ability of enzymes to handle complex aromatic substrates. nih.gov In the context of the phenol and catechol moieties present in 2-(3,4-methylenedioxyphenyl)phenol, enzymes like tyrosinase are known to catalyze the regioselective ortho-hydroxylation of phenols to produce catechols. researchgate.net This biocatalytic approach could be harnessed for the synthesis of the 3,4-methylenedioxyphenyl portion of the target molecule from simpler phenolic precursors.

Sustainable and Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of biphenyl structures like 2-(3,4-methylenedioxyphenyl)phenol is crucial for developing environmentally benign and economically viable processes. Key principles include maximizing atom economy, minimizing waste and solvent use, and integrating renewable resources.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Catalytic cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are cornerstones of biphenyl synthesis due to their high efficiency and broad functional group tolerance. nih.gov These reactions are inherently more atom-economical than classical stoichiometric methods like the Wurtz-Fittig reaction.

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide using a palladium catalyst, is particularly noted for its high atom economy as the boron-containing byproducts are environmentally benign. nih.gov Optimizing reaction conditions, such as catalyst loading, temperature, and reaction time, can further enhance efficiency and yield. researchgate.net Similarly, the Negishi coupling , utilizing organozinc reagents, and the Stille coupling , with organotin reagents, are powerful methods for C-C bond formation, each with distinct advantages in terms of reactivity and substrate scope. nih.govacs.org

Table 1: Comparison of Common Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Organometallic Reagent | Key Advantages | Considerations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acids) | High atom economy, mild conditions, commercially available reagents, stable and non-toxic boron compounds. | Requires a base for activation. |

| Negishi Coupling | Organozinc | High reactivity, good for complex fragments. | Reagents are sensitive to air and moisture. |

| Stille Coupling | Organotin | Tolerant of many functional groups. | Toxicity and removal of tin byproducts. |

Solvent Minimization and Alternative Media Utilization

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the reduction or replacement of these solvents. For biphenyl synthesis via Suzuki coupling, water has been successfully employed as a reaction medium, often with the aid of water-soluble ligands or phase-transfer catalysts like crown ethers. researchgate.netgoogle.com Performing these reactions in aqueous media not only reduces environmental impact but can also enhance reaction rates.

Other strategies include the use of microwave irradiation, which can significantly shorten reaction times and often allows for solvent-free conditions. researchgate.net Ball-milling is another solvent-free technique that has been applied to cross-coupling reactions, representing a mechanically driven approach to synthesis. nih.gov

Renewable Feedstock Integration

The transition from petrochemical feedstocks to renewable biomass is a central goal of green chemistry. The aromatic rings in 2-(3,4-methylenedioxyphenyl)phenol can potentially be derived from biomass. Lignin, a complex aromatic polymer found in wood, is a rich source of phenolic compounds. Through depolymerization and chemical transformation, valuable platform chemicals like catechol and vanillin (B372448) can be obtained. Vanillin, for instance, can serve as a starting material for the synthesis of the 3,4-methylenedioxyphenyl group. Research has also demonstrated the synthesis of phenol derivatives from bio-based furanic compounds, which are derived from carbohydrates.

Total Synthesis of Complex Natural Products or Designed Molecules Incorporating the 2-(3,4-Methylenedioxyphenyl)phenol Moiety

The 2-arylbenzofuran scaffold, which contains a biphenyl-like linkage, is present in numerous biologically active natural products. The synthesis of these complex molecules provides a platform for developing and showcasing new synthetic methodologies.

A notable example is the total synthesis of demethoxy-egonol , a natural product identified as 5-(3-hydroxypropyl)-2-(3′,4′-methylenedioxyphenyl)benzofuran. nih.gov A key step in its synthesis involves the construction of the 2-arylbenzofuran core. This was achieved by reacting methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(3′,4′-methylenedioxy)acetophenone in the presence of zinc chloride, followed by a desulfurization step to yield the target skeleton. nih.gov

Another relevant natural product is Ailanthoidol , a neolignan whose structure features a 2-arylbenzofuran core. Its synthesis has been accomplished using various strategies, including Stille coupling as a key C-C bond-forming reaction. acs.orgacs.org In one approach, the synthesis started from 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) and utilized a Stille coupling between a benzofuranyl bromide and an appropriate stannane (B1208499) to construct the final molecule. acs.orgnih.gov

Table 2: Key Synthetic Steps in the Total Synthesis of Selected Natural Products

| Natural Product | Core Structure | Key Synthetic Reaction | Starting Materials (Example) |

|---|---|---|---|

| Demethoxy-egonol | 2-(3',4'-Methylenedioxyphenyl)benzofuran | Zinc-chloride mediated condensation and desulfurization | Methyl 3-(4-hydroxyphenyl)propionate and a substituted acetophenone (B1666503) nih.gov |

| Ailanthoidol | 2-Arylbenzofuran | Stille Coupling | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde acs.orgnih.gov |

These syntheses underscore the importance of developing robust and efficient methods for constructing the 2-(3,4-methylenedioxyphenyl)phenol moiety and its analogs, as they form the backbone of a diverse range of complex and biologically significant molecules. nih.govnih.gov

Derivatization and Structure Reactivity Relationship Sar Studies in Non Biological Contexts

Design and Synthesis of Analogs with Modified Phenyl or Methylenedioxyphenyl Moieties

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring significantly impacts the molecule's characteristics. The synthesis of substituted biphenyl (B1667301) scaffolds can be achieved through various cross-coupling reactions, which are foundational in modern organic synthesis. rsc.org Methods like the Suzuki-Miyaura, Negishi, and Stille couplings are instrumental in creating the core biphenyl structure from appropriately substituted aryl halides and organometallic reagents. rsc.org For instance, a substituted phenylboronic acid can be coupled with a derivative of 3,4-methylenedioxybromobenzene to introduce a range of functional groups onto the phenyl ring.

Recent advancements have also focused on the direct C-H functionalization of phenol (B47542) derivatives. For example, Pd-catalyzed C-H bond functionalization at the ortho-position of a phenol derivative can introduce new substituents, although this can sometimes lead to mixtures of products. oregonstate.edu The synthesis of phenols with controlled regiochemistry is crucial, and methods using hydroxypyrone and nitroalkene starting materials have been developed to achieve this with high yields. oregonstate.edu

Table 1: Synthetic Routes to Substituted Biphenyl Scaffolds

| Coupling Reaction | Reactants | Catalyst/Conditions | Description |

| Suzuki-Miyaura Coupling | Aryl halide and Arylboronic acid | Palladium catalyst, Base | A versatile method for forming C-C bonds between two aromatic rings. rsc.org |

| Negishi Coupling | Aryl halide and Organozinc reagent | Palladium or Nickel catalyst | Known for its high functional group tolerance. rsc.org |

| Stille Coupling | Aryl halide and Organotin reagent | Palladium catalyst | Effective but raises environmental concerns due to tin byproducts. rsc.org |

| Wurtz-Fittig Reaction | Two different aryl halides | Sodium metal | An older method that proceeds via a free radical mechanism. rsc.org |

Modification of the Methylenedioxyphenyl Ring: The methylenedioxyphenyl moiety, often derived from naturally occurring compounds like safrole, can also be synthetically altered. uts.edu.au The synthesis of derivatives often starts from catechol (1,2-dihydroxybenzene), which can be converted to safrole and subsequently to other analogs. uts.edu.au For example, 4-allylcatechol can be reacted with methylene (B1212753) bromide in the presence of a base to form the methylenedioxy bridge. google.com Variations in the starting catechol or the methylene source allow for the introduction of different substituents on this ring system. The synthesis of (3,4-methylenedioxyphenyl)-2-propanone from safrole via epoxidation and subsequent catalytic isomerization is a well-documented process that highlights the reactivity of this moiety. researchgate.net

Functionalization Strategies for the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for functionalization, enabling the creation of ethers, esters, and other derivatives. These modifications can alter the molecule's solubility, steric hindrance, and electronic properties.

Etherification: The phenolic -OH group can be converted into an ether through Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide. For instance, the etherification of thymol (B1683141) with 2-chloropropane (B107684) demonstrates a typical procedure that can be applied to similar phenolic compounds. nih.gov Another approach involves hydroxyalkylation using reagents like ethylene (B1197577) carbonate, which has been used to functionalize phenolic aldehydes such as vanillin (B372448). nih.gov

Esterification: Esters can be readily formed by reacting the phenol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. This reaction is often straightforward and provides a means to introduce a wide variety of acyl groups. For example, the synthesis of caffeic acid phenethyl ester highlights the esterification of a phenolic acid, a related transformation. nih.gov

Silylation: The hydroxyl group can be protected or modified by converting it into a silyl (B83357) ether. This is typically achieved using silylating agents like silyl chlorides (e.g., triethylsilyl chloride) or triflates. mdpi.com Biocatalytic methods using enzymes like silicatein-α have also been explored for the condensation of phenols with silanols, showing a preference for phenolic substrates. mdpi.com

Table 2: Functionalization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product | Key Features |

| Etherification (Williamson) | Alkyl halide, Base (e.g., NaOH) | Alkyl aryl ether | A classic and widely used method for forming ethers. nih.gov |

| Hydroxyalkylation | Ethylene carbonate, Catalyst (e.g., TBAI) | Hydroxyalkyl aryl ether | Introduces a hydroxyl-terminated alkyl chain. nih.gov |

| Esterification | Acyl chloride or Anhydride, Base | Aryl ester | A versatile method for introducing a wide range of acyl groups. nih.gov |

| Silylation | Silyl chloride or Triflate | Silyl ether | Often used for protecting the hydroxyl group during multi-step synthesis. mdpi.com |

Construction of Dimeric, Oligomeric, and Polymeric Structures

The bifunctional nature of 2-(3,4-Methylenedioxyphenyl)phenol allows for its use as a monomer in the synthesis of larger molecules like dimers, oligomers, and polymers.

Dimerization: Oxidative coupling is a primary method for the dimerization of phenols. wikipedia.org This reaction can be catalyzed by various transition metal complexes (e.g., iron, copper, vanadium) and often proceeds through radical intermediates. wikipedia.orgcnr.itnih.gov The coupling can lead to C-C or C-O bond formation, resulting in different dimeric structures. For example, microwave-assisted oxidative coupling has been used for the efficient synthesis of C2-symmetric hydroxylated biphenyls from natural phenols. cnr.it Visible-light-induced oxidative coupling using a heterogeneous titanium dioxide photocatalyst offers an environmentally friendly alternative. nih.gov

Polymerization: Phenolic compounds are key building blocks for polymers. oregonstate.edu The reactivity of the phenolic hydroxyl group and the aromatic rings allows for polymerization through various mechanisms. For instance, multi-hydroxyl-containing porous organic polymers have been synthesized based on phenol-formaldehyde resin chemistry, where phenols react with aldehydes to form a cross-linked network. rsc.org The synthesis of polyesters and polyurethanes can also be achieved by first converting the phenolic compound into a suitable diol monomer. nih.gov

Structure-Reactivity Correlations for Specific Chemical Transformations

The relationship between the structure of 2-(3,4-Methylenedioxyphenyl)phenol derivatives and their reactivity is a key aspect of their chemistry. Substituents on the aromatic rings can exert significant electronic and steric effects, influencing the rates and outcomes of chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) studies on phenolic compounds have shown that parameters such as the heat of formation, orbital energies (HOMO and LUMO), and the number and position of hydroxyl groups can be correlated with their antioxidant activities and redox potentials. nih.gov While these studies are often in a biological context, the underlying principles of how structure affects electronic properties are broadly applicable.

In the context of chemical synthesis, the electronic nature of substituents (electron-donating or electron-withdrawing) on the phenyl ring will influence the nucleophilicity of the phenolic oxygen and the susceptibility of the aromatic rings to electrophilic or nucleophilic attack. For example, electron-donating groups would be expected to increase the rate of electrophilic aromatic substitution. Similarly, the steric bulk of substituents near the reactive sites can hinder reactions, a principle often exploited to achieve selectivity. nih.gov

Stereochemical Aspects in the Synthesis and Reactivity of Derivatives

The biphenyl structure of 2-(3,4-Methylenedioxyphenyl)phenol introduces the possibility of atropisomerism, a type of axial chirality arising from restricted rotation around the single bond connecting the two aryl rings. nih.gov

Atropisomerism: The presence of substituents at the ortho positions of the biphenyl linkage can create a significant energy barrier to rotation, potentially allowing for the isolation of stable, non-interconverting enantiomers (atropisomers). nih.govprinceton.edu Even in cases where the rotation is rapid, the molecule may adopt a preferred conformation when interacting with other chiral molecules or surfaces. The stereochemical stability of atropisomers is highly dependent on the size of the ortho-substituents; larger groups lead to a higher barrier to rotation. nih.gov

The synthesis of chiral biphenols can be achieved through asymmetric synthesis methods, including enantioselective oxidative coupling reactions. wikipedia.org While well-established for some systems like 2-naphthols, the development of general methods for asymmetric phenol coupling is an ongoing area of research. wikipedia.org The stereochemical outcome of reactions involving derivatives of 2-(3,4-Methylenedioxyphenyl)phenol can be influenced by the presence of this chiral axis, potentially leading to diastereomeric products if other stereocenters are present in the molecule. mdpi.com

Theoretical and Computational Chemistry Studies of 2 3,4 Methylenedioxyphenyl Phenol

Electronic Structure and Bonding Analysis

The electronic properties of 2-(3,4-Methylenedioxyphenyl)phenol are governed by the interplay of its constituent phenolic and methylenedioxyphenyl rings. Computational methods, particularly Density Functional Theory (DFT), offer profound insights into its molecular orbitals and electron distribution. unilim.fr

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the reactivity and electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For 2-(3,4-Methylenedioxyphenyl)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and methylenedioxy groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed more across the biphenyl (B1667301) system, representing the regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. Theoretical calculations on similar biphenyl derivatives suggest that the introduction of hydroxyl and methylenedioxy groups can influence these energy levels. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-(3,4-Methylenedioxyphenyl)phenol

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is illustrative and based on typical values for related phenolic and biphenyl compounds. Specific experimental or computational data for 2-(3,4-Methylenedioxyphenyl)phenol is not available.

Electron Density Distribution and Electrostatic Potential Mapping

The electron density distribution reveals how electrons are shared among atoms in a molecule, while the electrostatic potential (ESP) map provides a visual representation of the charge distribution. For 2-(3,4-Methylenedioxyphenyl)phenol, the oxygen atoms of the hydroxyl and methylenedioxy groups are expected to exhibit high electron density, making them regions of negative electrostatic potential. These sites are prone to interaction with electrophiles and are key to the molecule's potential antioxidant activity through hydrogen atom transfer. unilim.frnih.gov

The aromatic rings will also exhibit regions of negative potential above and below the plane of the rings due to the delocalized π-electrons. The hydrogen atom of the phenolic hydroxyl group will be a site of positive electrostatic potential, making it a likely hydrogen bond donor. Analysis methods like Mulliken population analysis, Natural Bond Orbital (NBO), and Atomic Polar Tensor (APT) can be employed to quantify the charges on individual atoms. nih.gov

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of 2-(3,4-Methylenedioxyphenyl)phenol is not rigid. Rotation around the single bond connecting the two aromatic rings gives rise to different conformations with varying energies.

Intramolecular Interactions and Stability

The stability of different conformers is influenced by a balance of steric repulsion and potential intramolecular interactions. In 2-(3,4-Methylenedioxyphenyl)phenol, an intramolecular hydrogen bond could potentially form between the hydroxyl group of the phenol ring and an oxygen atom of the methylenedioxy group. The existence and strength of such an interaction would significantly impact the preferred conformation and the molecule's chemical properties. The presence of such a bond would stabilize a more planar arrangement of the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

UV/Vis spectroscopy is a common technique for studying polyphenolic compounds, with electronic transitions between molecular orbitals giving rise to absorption bands. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules like 2-(3,4-Methylenedioxyphenyl)phenol. unilim.fr The predicted transitions would likely correspond to π-π* transitions within the aromatic systems.

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can be correlated with experimental IR spectra. Key predicted vibrational bands for 2-(3,4-Methylenedioxyphenyl)phenol would include the O-H stretching of the phenolic group, C-H stretching of the aromatic rings and the methylenedioxy group, and C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. creative-proteomics.com Computational methods can predict the ¹H and ¹³C NMR chemical shifts. For 2-(3,4-Methylenedioxyphenyl)phenol, the predicted chemical shifts would be influenced by the electron-donating effects of the hydroxyl and methylenedioxy groups, as well as the dihedral angle between the rings.

Table 2: Predicted Spectroscopic Data for 2-(3,4-Methylenedioxyphenyl)phenol

| Spectroscopy | Predicted Feature |

| UV/Vis | λmax ≈ 280 nm (π-π* transition) |

| IR (cm⁻¹) | ~3550 (O-H stretch), ~3050 (Aromatic C-H stretch), ~1250 (C-O stretch) |

| ¹H NMR (ppm) | 9.0-10.0 (phenolic OH), 6.5-7.5 (aromatic H), 5.9 (methylenedioxy H₂) |

| ¹³C NMR (ppm) | 140-160 (oxygenated aromatic C), 110-130 (aromatic C), 101 (methylenedioxy C) |

Note: The data in this table is illustrative and based on general principles and data for similar compounds. Specific experimental or computational data for 2-(3,4-Methylenedioxyphenyl)phenol is not available.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, offering insights into processes like solvation and the nature of intermolecular forces. For a molecule like 2-(3,4-methylenedioxyphenyl)phenol, MD simulations would typically model the interactions between the solute and a vast number of solvent molecules, allowing for the characterization of the local solvent environment and the dominant forces at play.

Solvation Dynamics:

The solvation of 2-(3,4-methylenedioxyphenyl)phenol is expected to be dictated by its amphiphilic nature, possessing both a hydrophilic hydroxyl (-OH) group and a large, predominantly hydrophobic bicyclic aromatic structure. The behavior of this molecule would vary significantly depending on the polarity of the solvent.

In Non-Polar Solvents (e.g., Benzene (B151609), Toluene): In non-polar solvents, the dominant intermolecular interactions would shift. Van der Waals forces, specifically dispersion forces, would be the primary mode of interaction between the aromatic rings of 2-(3,4-methylenedioxyphenyl)phenol and the solvent molecules. rsc.org The hydroxyl group's ability to form hydrogen bonds would be significantly diminished in the absence of suitable hydrogen bonding partners in the solvent. The solvation in such environments would be driven by the "like-dissolves-like" principle, with the large non-polar surface area of the solute interacting favorably with the non-polar solvent molecules.

Intermolecular Interactions:

Beyond solvation, MD simulations can elucidate the nature and strength of interactions between molecules of 2-(3,4-methylenedioxyphenyl)phenol themselves, which is crucial for understanding its physical properties in the condensed phase.

Hydrogen Bonding: The hydroxyl group is the most significant contributor to strong, specific intermolecular interactions. As observed with phenol and its derivatives, 2-(3,4-methylenedioxyphenyl)phenol molecules can form hydrogen-bonded dimers and larger clusters. nih.govrsc.org The strength of these hydrogen bonds can be influenced by the electronic nature of the substituents on the aromatic ring. While the methylenedioxy group is generally considered weakly electron-donating, its precise effect on the acidity of the phenolic proton and the strength of the hydrogen bond would be a subject for specific computational investigation. Studies on substituted phenols have shown that substituents can modulate the O-H bond dissociation energy through polar and radical stabilization effects. acs.org

π-π Stacking Interactions: The two aromatic rings in 2-(3,4-methylenedioxyphenyl)phenol provide a large surface area for π-π stacking interactions. These are non-covalent interactions that arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings. rsc.org Computational studies on phenol dimers have revealed that both T-shaped and parallel-displaced conformations are stable, with the latter being a hallmark of π-π stacking. researchgate.netnih.gov The presence of the methylenedioxy bridge and the hydroxyl group would influence the preferred geometry of these stacked arrangements. The interplay between hydrogen bonding and π-π stacking is a key determinant of the supramolecular structure of phenolic compounds. rsc.org Quantum mechanical calculations on phenolic dimers have shown that stacking interactions are significantly affected by the relative orientation of the molecules. scirp.org

Illustrative Data from Related Systems:

To provide a quantitative perspective, the following tables present computational data for phenol, which serves as the core structural motif of 2-(3,4-methylenedioxyphenyl)phenol. It is important to note that these values are for a simpler system and would be modulated by the presence of the methylenedioxyphenyl group in the target molecule.

| Interaction Type | System | Interaction Energy (kcal/mol) | Computational Method |

| Hydrogen Bonding | Phenol-Water Complex | -5.0 to -7.0 | MP2 |

| π-π Stacking | Phenol Dimer (Parallel Displaced) | -2.0 to -4.0 | MP2/DFT |

Table 1: Representative Interaction Energies for Phenol Complexes. Note: These values are approximate and depend on the specific geometry and computational level of theory.

| Solvent | Type of Primary Interaction with Phenol |

| Water | Hydrogen Bonding (dominant) |

| Methanol | Hydrogen Bonding |

| Acetonitrile | Weaker Hydrogen Bonding/Dipole-Dipole |

| Benzene | van der Waals (π-π stacking) |

Table 2: Expected Primary Solvation Interactions for Phenol in Various Solvents. This provides a basis for predicting the behavior of 2-(3,4-Methylenedioxyphenyl)phenol.

Advanced Analytical Methodologies for Comprehensive Characterization of 2 3,4 Methylenedioxyphenyl Phenol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 2-(3,4-Methylenedioxyphenyl)phenol, providing highly accurate mass measurements that allow for the determination of its elemental formula. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers can achieve mass accuracies within a few parts per million (ppm), which is crucial for distinguishing between isobaric interferences.

Under electron ionization (EI), the fragmentation of 2-(3,4-Methylenedioxyphenyl)phenol is expected to proceed through several key pathways. A primary fragmentation event would be the loss of a hydrogen atom from the phenolic hydroxyl group, followed by cleavage of the biphenyl (B1667301) linkage. A characteristic fragmentation pathway for the methylenedioxy group involves the loss of formaldehyde (B43269) (CH₂O), a neutral loss of 30 Da. nih.govnih.gov This is a well-documented fragmentation for compounds containing the 3,4-methylenedioxy moiety. nih.govnih.govmdpi.com Further fragmentation of the biphenyl core would lead to a series of aromatic fragment ions.

In soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ would be the predominant species observed. Tandem mass spectrometry (MS/MS) experiments on these precursor ions would induce fragmentation, providing valuable structural information. For instance, the collision-induced dissociation (CID) of the [M-H]⁻ ion would likely involve the loss of the phenolic hydrogen and subsequent ring cleavages. The high-resolution capabilities of the instrument ensure that the masses of these fragment ions can be measured with high accuracy, facilitating the elucidation of their elemental compositions and, consequently, the fragmentation pathways.

Table 1: Predicted HRMS Data and Fragmentation for 2-(3,4-Methylenedioxyphenyl)phenol

| Ion | Predicted m/z | Elemental Composition | Description |

| [M]⁺• | 214.0629 | C₁₃H₁₀O₃ | Molecular Ion |

| [M-H]⁺ | 213.0551 | C₁₃H₉O₃ | Loss of a hydrogen radical |

| [M-CH₂O]⁺• | 184.0524 | C₁₂H₈O₂ | Loss of formaldehyde from the methylenedioxy group |

| [C₆H₅O]⁺ | 93.0340 | C₆H₅O | Phenoxy cation |

| [C₇H₅O₂]⁺ | 121.0289 | C₇H₅O₂ | Methylenedioxy-phenyl cation |

Note: The predicted m/z values are theoretical and may vary slightly in experimental data.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) chemical shifts of 2-(3,4-Methylenedioxyphenyl)phenol, as well as for elucidating its through-bond and through-space correlations.

¹H NMR spectroscopy would reveal the chemical shifts and coupling patterns of the aromatic protons and the methylene (B1212753) protons of the methylenedioxy group. The protons on the phenolic ring and the methylenedioxyphenyl ring will resonate in the aromatic region (typically 6.5-8.0 ppm). The two protons of the methylenedioxy group are expected to appear as a singlet around 5.9-6.1 ppm. The phenolic hydroxyl proton will present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR spectroscopy would show distinct signals for each of the 13 carbon atoms in the molecule. The carbon of the methylenedioxy group is expected around 101-102 ppm. The aromatic carbons will resonate in the range of 110-160 ppm, with the carbon bearing the hydroxyl group and the carbons of the methylenedioxy-substituted ring having characteristic chemical shifts.

Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure:

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks within the individual aromatic rings, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the two aromatic rings and for assigning quaternary carbons. For example, correlations would be expected between the protons on one ring and the carbons of the other ring across the biphenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. This is crucial for determining the preferred conformation and the spatial relationship between the two aromatic rings, particularly the protons in the ortho positions to the biphenyl linkage.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(3,4-Methylenedioxyphenyl)phenol

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

| 1 | - | ~130 | H2', H6' |

| 2 | - | ~150 | H3, H6 |

| 3 | ~7.0 | ~115 | C1, C5 |

| 4 | ~7.2 | ~129 | C2, C6 |

| 5 | ~7.0 | ~120 | C1, C3 |

| 6 | ~6.9 | ~122 | C2, C4 |

| 1' | - | ~135 | H2', H6' |

| 2' | ~6.8 | ~108 | C4', C6', CH₂ |

| 3' | - | ~148 | H2', H5' |

| 4' | - | ~147 | H5', CH₂ |

| 5' | ~6.7 | ~108 | C1', C3' |

| 6' | ~6.9 | ~121 | C2', C4' |

| O-CH₂-O | ~6.0 (s, 2H) | ~101 | C3', C4' |

| OH | variable (br s, 1H) | - | - |

Note: Predicted chemical shifts are estimates and can be influenced by solvent and other experimental conditions.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of 2-(3,4-Methylenedioxyphenyl)phenol in the solid state. By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule.

A key structural feature of biphenyl compounds is the dihedral angle between the two aromatic rings. For 2-(3,4-Methylenedioxyphenyl)phenol, which is a 2-substituted biphenyl, steric hindrance between the ortho-hydroxyl group and the ortho-hydrogen of the other ring would prevent the molecule from being planar. The dihedral angle is expected to be significantly greater than 0°, likely in the range of 40-60°.

While a specific crystal structure for 2-(3,4-Methylenedioxyphenyl)phenol is not publicly available, analysis of related structures from the Cambridge Structural Database (CSD) can provide insights into the expected solid-state conformation and intermolecular interactions.

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Enantiomeric Purity Assessment of Chiral Derivatives

2-(3,4-Methylenedioxyphenyl)phenol itself is not chiral. However, the introduction of bulky substituents at the ortho-positions of the biphenyl rings can hinder rotation around the C-C single bond connecting the two rings. If the substitution pattern is appropriate, this can lead to the existence of stable, non-superimposable mirror images known as atropisomers, rendering the derivative chiral.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules. It measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit characteristic CD spectra, with positive or negative Cotton effects at specific wavelengths. The sign and intensity of these Cotton effects are directly related to the absolute configuration (R or S) of the atropisomers. nih.gov

For a chiral derivative of 2-(3,4-Methylenedioxyphenyl)phenol, the CD spectrum would be dominated by electronic transitions within the aromatic chromophores. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for each enantiomer, and by comparing the experimental spectrum to the calculated spectra, the absolute configuration of the synthesized derivative can be determined.

Furthermore, CD spectroscopy is a highly sensitive method for assessing the enantiomeric purity of a sample. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee). By comparing the CD signal of a sample to that of a pure enantiomer, the enantiomeric purity can be accurately quantified. mdpi.com This is particularly valuable in asymmetric synthesis where the goal is to produce one enantiomer selectively.

Advanced Chromatographic and Hyphenated Techniques for Mixture Analysis and Trace Component Identification (e.g., GC-MS/MS, LC-HRMS)

In many instances, 2-(3,4-Methylenedioxyphenyl)phenol may be present in complex matrices or as part of a mixture with related compounds and impurities. Advanced chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of the target analyte in such scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds. Due to the presence of the polar phenolic hydroxyl group, derivatization is often required to improve the chromatographic properties of 2-(3,4-Methylenedioxyphenyl)phenol. nih.gov Silylation, for example with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to convert the hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) ether. researchgate.net The use of tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity, allowing for the detection and quantification of trace amounts of the analyte even in complex samples. researchgate.net Multiple Reaction Monitoring (MRM) mode can be used to selectively monitor specific precursor-to-product ion transitions, minimizing interferences from the matrix.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful alternative that often does not require derivatization. nih.govnih.gov Reversed-phase liquid chromatography can effectively separate 2-(3,4-Methylenedioxyphenyl)phenol from its isomers and other related compounds based on polarity. The coupling to a high-resolution mass spectrometer allows for the accurate mass determination of the eluting compounds, facilitating their identification. genscript.comrsc.org LC-HRMS is particularly well-suited for impurity profiling, where it can detect and identify unknown impurities at very low levels. ijprajournal.com The high sensitivity and selectivity of LC-HRMS make it an ideal technique for trace component identification in various samples.

Table 3: Comparison of Advanced Chromatographic Techniques for the Analysis of 2-(3,4-Methylenedioxyphenyl)phenol

| Technique | Sample Preparation | Separation Principle | Detection | Key Advantages |

| GC-MS/MS | Derivatization (e.g., silylation) often required | Volatility and interaction with stationary phase | Tandem Mass Spectrometry | High chromatographic resolution, excellent for volatile compounds, high sensitivity in MRM mode. |

| LC-HRMS | Often no derivatization needed | Polarity and interaction with stationary phase | High-Resolution Mass Spectrometry | Applicable to a wider range of polarities and thermal stabilities, provides accurate mass for identification, excellent for impurity profiling. |

Applications of 2 3,4 Methylenedioxyphenyl Phenol As a Chemical Precursor and in Materials Science

Role in Supramolecular Chemistry and Self-Assembly Processes

No research could be located that investigates the role of 2-(3,4-Methylenedioxyphenyl)phenol in the field of supramolecular chemistry or self-assembly.

There are no published reports on the design or application of host-guest systems involving 2-(3,4-Methylenedioxyphenyl)phenol.

The specific non-covalent interactions of 2-(3,4-Methylenedioxyphenyl)phenol and its potential role in molecular recognition have not been a subject of documented research.

No Information Found for 2-(3,4-Methylenedioxyphenyl)phenol

Extensive research has been conducted to gather information on the chemical compound 2-(3,4-Methylenedioxyphenyl)phenol for the purpose of generating a detailed scientific article. The investigation focused on its applications as a chemical precursor, its role in materials science, its use as a chemical probe or reagent in synthetic method development, and its application in ligand and catalyst design in organometallic and coordination chemistry.

Despite a thorough search of scientific literature, patent databases, and chemical repositories, no specific data or research findings were identified for the compound "2-(3,4-Methylenedioxyphenyl)phenol." The searches yielded information on structurally related but distinct compounds, such as 3,4-methylenedioxyphenol (sesamol) and various other phenol (B47542) derivatives and their applications. However, no literature specifically addresses the synthesis, properties, or applications of 2-(3,4-Methylenedioxyphenyl)phenol itself.

Consequently, it is not possible to provide an article on the specified topics for this particular compound due to the lack of available scientific information. The absence of data prevents the creation of the requested detailed content, including research findings and data tables, for the outlined sections.

Therefore, the generation of an article focusing on the applications of 2-(3,4-Methylenedioxyphenyl)phenol as a chemical precursor, in materials science, as a chemical probe, or in ligand and catalyst design cannot be fulfilled at this time.

Table of Compounds Mentioned:

Since no article could be generated, there are no compounds to list in this table.

Future Research Directions and Emerging Paradigms in 2 3,4 Methylenedioxyphenyl Phenol Chemistry

Development of Novel and Highly Efficient Synthetic Strategies

The synthesis of unsymmetrical biaryls like 2-(3,4-Methylenedioxyphenyl)phenol remains a focal point of organic chemistry. Future research will undoubtedly gravitate towards the development of more efficient, sustainable, and scalable synthetic routes. While classical cross-coupling reactions (e.g., Suzuki, Stille, Negishi) provide foundational pathways, emerging strategies promise to overcome limitations related to pre-functionalization of starting materials and the use of expensive catalysts.

Key areas for future synthetic development include:

C-H Activation/Arylation: A paradigm shift from traditional cross-coupling involves the direct C-H arylation of phenols. This approach would ideally use an unfunctionalized phenol (B47542) and a suitable 3,4-methylenedioxyphenyl coupling partner, eliminating the need for halogenated or organometallic precursors. Research would focus on designing regioselective catalyst systems (e.g., based on palladium, rhodium, or ruthenium) that can precisely target the C-H bond ortho to the phenolic hydroxyl group.

Flow Chemistry: The use of continuous-flow reactors offers significant advantages in terms of safety, scalability, and reaction control for the synthesis of 2-(3,4-Methylenedioxyphenyl)phenol. Future work could develop an end-to-end flow process, from the initial coupling reaction to in-line purification, potentially improving yields and reducing waste compared to batch processing.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a green and powerful tool for forging C-C bonds. A forward-thinking approach would be to devise a photoredox-catalyzed coupling of a phenolic precursor with a diazonium salt or another reactive species derived from a 3,4-methylenedioxyphenyl starting material.

| Synthetic Strategy | Potential Advantage | Research Focus |

| Direct C-H Arylation | Atom economy, reduced synthetic steps | Regioselective catalyst design |

| Continuous-Flow Synthesis | Enhanced safety, scalability, reproducibility | Process optimization and integration |

| Photoredox Catalysis | Mild reaction conditions, sustainable energy source | Development of suitable photocatalysts and reaction partners |

Exploration of Undiscovered or Underutilized Chemical Reactivity

The unique juxtaposition of a phenol, a biphenyl (B1667301) axis, and a methylenedioxy bridge in 2-(3,4-Methylenedioxyphenyl)phenol suggests a rich and largely unexplored reactivity profile.

Phenolic Hydroxyl Group as a Directing Group: The hydroxyl group powerfully activates the phenolic ring towards electrophilic aromatic substitution. numberanalytics.com Future studies could systematically explore reactions like nitration, halogenation, and Friedel-Crafts alkylation, mapping the regioselectivity and uncovering the electronic influence of the adjacent methylenedioxyphenyl ring. numberanalytics.com

Atropisomerism: Depending on the steric hindrance around the biphenyl linkage, 2-(3,4-Methylenedioxyphenyl)phenol could potentially exhibit atropisomerism—axial chirality arising from restricted rotation. Research is needed to determine the rotational barrier and to develop methods for the enantioselective synthesis or resolution of its potential atropisomers. These chiral scaffolds could be valuable as ligands in asymmetric catalysis.

Reactivity of the Methylenedioxy Bridge: While generally stable, the methylenedioxy bridge can be cleaved under specific, often harsh, conditions. A more nuanced exploration could uncover selective methods to open this ring, yielding a catechol derivative. This would dramatically expand the synthetic utility of the parent molecule, providing access to a new family of ortho-dihydroxybiphenyl compounds.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Property Prediction: ML models, trained on large datasets of phenolic and aromatic compounds, could predict key physicochemical properties of 2-(3,4-Methylenedioxyphenyl)phenol and its derivatives. mdpi.comnih.gov This includes predicting antioxidant potential, solubility, and electronic properties, thereby guiding the design of molecules for specific applications. nih.govcqu.edu.au

Synthesis Planning and Optimization: AI tools can analyze vast reaction databases to propose novel and efficient synthetic pathways. youtube.comnih.gov An AI system could suggest the optimal starting materials, catalysts, and conditions to maximize the yield of 2-(3,4-Methylenedioxyphenyl)phenol, potentially identifying non-intuitive solutions that a human chemist might overlook. nih.govchemengineerkey.com

Automated Reaction Analysis: ML algorithms can be integrated with analytical instrumentation (e.g., ECL sensors, mass spectrometers) to enable real-time monitoring and analysis of reactions involving phenolic compounds. nih.gov This allows for rapid quantification and characterization, which is crucial for optimizing reaction conditions and identifying byproducts. nih.gov

| AI/ML Application | Objective | Potential Impact |

| Predictive Modeling | Forecast antioxidant activity, solubility, and electronic properties. nih.gov | Accelerate the design of functional molecules. |

| Retrosynthesis Tools | Propose novel and efficient synthetic routes. nih.gov | Reduce development time and resource consumption. |

| Automated Optimization | Identify optimal reaction conditions using robotic chemists. nih.gov | Increase synthetic efficiency and yield. |

Contribution to Fundamental Understanding of Aromatic and Phenolic Systems

Studying a precisely structured molecule like 2-(3,4-Methylenedioxyphenyl)phenol can provide fundamental insights into the nature of aromaticity and intermolecular interactions.

The molecule serves as an excellent model system to investigate:

Intramolecular Electronic Communication: How do the electron-donating hydroxyl and methylenedioxy groups electronically influence each other across the biphenyl system? Spectroscopic and computational studies can map the electron density distribution and quantify the electronic cross-talk between the two aromatic rings.

Hydrogen Bonding and Conformational Preferences: The phenol group is a strong hydrogen bond donor. Research into the crystal structure and solution-state behavior of 2-(3,4-Methylenedioxyphenyl)phenol can elucidate its preferred conformations and its patterns of intermolecular hydrogen bonding, which are critical for understanding its potential role in supramolecular chemistry and crystal engineering.

Potential for Derivatization Towards Unique Material Properties

The functional groups on 2-(3,4-Methylenedioxyphenyl)phenol are ideal handles for derivatization, opening pathways to new materials with tailored properties. The phenolic hydroxyl is a particularly versatile site for modification. researchgate.netnih.gov

Polymer Science: The phenolic moiety can be used as a monomer unit for the synthesis of novel polymers. For example, it could be incorporated into polycarbonates, polyesters, or epoxy resins. The rigid biphenyl backbone and the specific polarity of the methylenedioxy group could impart desirable properties such as high thermal stability, specific refractive indices, or unique dielectric properties.

Liquid Crystals: Biphenyl structures are common mesogens (liquid crystal forming units). By attaching appropriate alkyl chains or other functional groups to the phenolic oxygen, it may be possible to design new liquid crystalline materials derived from the 2-(3,4-Methylenedioxyphenyl)phenol core.

Functional Dyes and Probes: Derivatization of the phenol or the aromatic rings could lead to the creation of novel dyes. For instance, azo coupling at the activated position ortho or para to the hydroxyl group could yield intensely colored compounds whose spectroscopic properties are modulated by the methylenedioxyphenyl substituent.

| Derivative Class | Potential Application | Key Structural Feature |

| Polymers (e.g., Polyesters) | High-performance plastics, specialty coatings | Rigid biphenyl backbone, polar functional groups |

| Liquid Crystals | Display technologies, optical sensors | Anisotropic molecular shape (mesogen) |

| Azo Dyes | Colorants, chemical sensors | Extended π-conjugation system |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.